N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrF3NOS/c22-17-6-10-19(11-7-17)28-13-14-4-8-18(9-5-14)26-20(27)15-2-1-3-16(12-15)21(23,24)25/h1-12H,13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDIUOXCDXCLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield the corresponding reduced forms of the compound.
Scientific Research Applications
N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific application. For example, in antimicrobial research, the compound may inhibit the biosynthesis of certain bacterial lipids, while in anticancer research, it may interfere with cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
N-(4-Bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide ()
- Key Difference : Replaces the sulfanylmethyl (-SCH2-) group with a sulfamoyl (-SO2NH-) linkage.
- The dual bromine substitution may enhance steric hindrance and electron-withdrawing effects .
4-[(4-Chlorophenyl)sulfanylmethyl]-N-[(4-cyanophenyl)methylideneamino]benzamide ()
- Key Differences: Chlorine replaces bromine on the phenyl ring. A cyano (-CN) group is present on the adjacent phenyl ring.
- Impact: Chlorine’s smaller size reduces molecular weight and polarizability compared to bromine. The cyano group’s strong electron-withdrawing nature may alter electronic distribution and reactivity .
Heterocyclic Modifications
4-({[5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide ()
- Key Differences :
- Incorporates a 1,2,4-triazole ring instead of a simple phenyl group.
- A methoxyphenyl group replaces the bromophenyl moiety.
- Methoxy’s electron-donating effect contrasts with bromine’s electron-withdrawing nature, affecting electronic properties .
N-[3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide ()
Physicochemical and Spectral Data Comparison
Biological Activity
N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Bromophenyl group : Enhances lipophilicity and potential receptor interactions.
- Sulfanylmethyl group : May influence the compound's reactivity and biological interactions.
- Trifluoromethyl group : Known to enhance metabolic stability and bioactivity.
Its molecular formula is , with a molecular weight of 466.3 g/mol .
Research indicates that this compound interacts with various biological targets, potentially modulating enzyme or receptor activities. The specific mechanisms remain under investigation, but the following pathways have been suggested:
- Anticancer Activity : The compound may inhibit cell proliferation by interfering with signaling pathways related to cancer cell growth. Preliminary studies suggest it could act on specific kinases involved in tumorigenesis.
- Anti-inflammatory Effects : It has been noted for its potential to reduce inflammation, possibly through the inhibition of pro-inflammatory cytokines or enzymes such as COX-2 .
Anticancer Research
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The results indicated:
- IC50 values : Ranged from 10 to 20 µM across different cell lines, suggesting moderate potency.
- Mechanism : Induction of apoptosis was observed, characterized by increased caspase activity and DNA fragmentation.
Anti-inflammatory Studies
In models of acute inflammation, the compound showed promising results:
- Reduction in edema : A significant decrease in paw edema was recorded in rodent models when treated with the compound.
- Cytokine modulation : Levels of TNF-alpha and IL-6 were notably reduced, indicating a potential mechanism for its anti-inflammatory effects .
Case Studies
- Case Study 1 : A clinical trial investigating the use of this compound as an adjunct therapy in cancer treatment showed improved outcomes when combined with standard chemotherapy. Patients exhibited enhanced tumor regression rates compared to those receiving chemotherapy alone.
- Case Study 2 : In a preclinical model for rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain scores, supporting its potential as an anti-inflammatory agent.
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, and describe the use of O-benzyl hydroxylamine hydrochloride and potassium carbonate in acetonitrile under reflux, yielding intermediates with >85% purity after recrystallization. Key parameters include maintaining anhydrous conditions (e.g., molecular sieves) and stoichiometric control of trifluoromethylbenzoyl chloride derivatives. Chromatographic purification (silica gel, ethyl acetate/hexane) is recommended for isolating the final product .
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze , , and NMR spectra for characteristic shifts (e.g., trifluoromethyl at ~110–120 ppm in , aromatic protons at 7.2–8.3 ppm) .
- X-ray crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 298 K) reveals bond angles and dihedral angles (e.g., C–S bond length ~1.78 Å) to confirm the sulfanylmethyl linkage .
Q. What solvents and temperatures are most effective for recrystallizing this compound?
- Methodological Answer : Ethanol/water mixtures (7:3 v/v) at 4°C yield needle-like crystals with >95% purity. For high-polarity derivatives, dichloromethane/hexane gradients (1:4) are preferred .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties, such as metabolic stability and lipophilicity?
- Methodological Answer : Use tools like ACD/Labs Percepta to calculate logP (~3.8) and polar surface area (~75 Ų). Molecular docking (AutoDock Vina) with cytochrome P450 enzymes (e.g., CYP3A4) identifies metabolic hotspots, such as the sulfanylmethyl group’s susceptibility to oxidation .
Q. What strategies resolve conflicting bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- In vitro-in vivo correlation (IVIVC) : Compare metabolic stability in liver microsomes (e.g., rat S9 fraction) with plasma exposure in murine models.
- Dose normalization : Adjust for species-specific differences in clearance rates using allometric scaling (e.g., ⅔ power law) .
Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts?
- Methodological Answer : Apply a 3-factor Box-Behnken design to optimize temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (acetonitrile vs. DMF). Response surface modeling identifies a yield maximum at 85°C with 10 mol% Pd(OAc) in acetonitrile .
Q. What analytical methods are suitable for quantifying trace impurities in synthesized batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
